1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea backbone substituted with a 2,4-dimethoxyphenyl group and a 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Substitution Reactions:
Purification: The final product is usually purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiourea: Similar structure but with a thiourea backbone.
1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)carbamate: Similar structure but with a carbamate backbone.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its urea backbone, combined with the methoxy and hydroxypiperidinyl groups, may result in unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-18-7-8-19(20(14-18)30-2)24-22(28)23-16-5-3-15(4-6-16)13-21(27)25-11-9-17(26)10-12-25/h3-8,14,17,26H,9-13H2,1-2H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCMXOYLVUFBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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